molecular formula C15H16ClN3O3S B3411338 (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide CAS No. 904512-62-5

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide

Cat. No.: B3411338
CAS No.: 904512-62-5
M. Wt: 353.8 g/mol
InChI Key: SRGUJHNQGFXLEF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and chemical biology research. Its core structure incorporates a piperidine-4-carboxamide moiety, a common pharmacophore found in ligands for various neurological targets, suggesting potential for central nervous system (CNS) drug discovery programs. The defining feature of this molecule is the (E)-2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl group, which constitutes a potential electrophilic warhead capable of engaging in covalent bond formation with nucleophilic cysteine residues present in enzyme active sites or allosteric pockets. This characteristic makes it a valuable template for the development of targeted covalent inhibitors (TCIs), a growing class of therapeutic agents. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) or to design novel probes for proteins harboring non-catalytic cysteines, particularly in the fields of kinase and phosphatase research. Its application is primarily focused on hit-to-lead optimization and the synthesis of more complex, biologically active molecules for probing disease mechanisms. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-1-3-13(4-2-12)23(21,22)14(9-17)10-19-7-5-11(6-8-19)15(18)20/h1-4,10-11H,5-8H2,(H2,18,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUJHNQGFXLEF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyanovinyl intermediate: This step involves the reaction of a suitable precursor with a cyanide source under basic conditions to form the cyanovinyl group.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative of 4-chlorophenyl to introduce the sulfonyl group.

    Piperidine ring formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyanovinyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and cyanovinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Applications

The compound has been studied for its effects on various biological processes:

  • Anti-inflammatory Activity : (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide has been shown to induce the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1beta in endothelial cells. This suggests a role in modulating inflammatory responses .
  • Cytokine Regulation : Research indicates that this compound can trigger the expression of adhesion molecules like ICAM1 and VCAM1, which are critical in inflammation and immune response . Its ability to activate the transcription factor NF-kappa-B further underscores its potential in inflammatory conditions .
  • Antitumor Potential : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. The presence of the piperidine moiety may enhance interaction with biological targets involved in tumor progression .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperidine Derivatives : The initial step often includes the reaction of piperidine with appropriate chloroacetyl derivatives under basic conditions to yield intermediate compounds.
  • Introduction of Sulfonyl and Cyanovinyl Groups : Subsequent reactions involve the introduction of the sulfonyl group followed by the cyanovinyl moiety through nucleophilic substitution reactions .
  • Purification and Characterization : The final product is purified using crystallization techniques and characterized through spectral methods such as NMR and mass spectrometry to confirm its structure.

Case Studies

Several studies have investigated the applications of similar compounds:

  • Study on Inflammatory Response : A study demonstrated that compounds with sulfonamide structures can significantly reduce inflammation markers in animal models, suggesting therapeutic potential for conditions like arthritis .
  • Anticancer Research : Investigations into thieno[2,3-b]pyridines linked to piperidine cores have shown promising results in inhibiting cancer cell proliferation, indicating that modifications similar to those in this compound could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
  • (E)-1-(2-((4-methylphenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
  • (E)-1-(2-((4-fluorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide

Uniqueness

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in studies involving specific enzyme or receptor interactions, where the chlorine atom can play a crucial role in binding affinity and selectivity.

Biological Activity

The compound (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide , also known by its CAS number 904512-62-5, has garnered attention for its potential biological activities, particularly in the context of anti-HIV treatments and other pharmacological applications. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to elucidate its effects and mechanisms.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a sulfonyl group and a cyanovinyl moiety. This unique structure is believed to contribute to its diverse biological activities.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 353.8 g/mol

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. The compound demonstrated potent antiviral activity with an EC₅₀ value of approximately 5.6 nM against wild-type HIV-1, showcasing a high selectivity index (SI) greater than 50,000 .

Comparative Efficacy Against Mutant Strains

The compound also exhibited moderate activity against clinically relevant mutant strains:

  • E138K : EC₅₀ = 34.2 nM
  • K103N : EC₅₀ = 0.43 μM
  • L100I : EC₅₀ = 0.086 μM
  • Y181C : EC₅₀ = 0.15 μM

These results suggest that while the compound is highly effective against wild-type strains, it retains some efficacy against resistant variants.

The mechanism of action is primarily attributed to the compound's ability to form π–π stacking interactions with key residues in the reverse transcriptase enzyme, particularly with tryptophan 229 (W229). This interaction stabilizes the binding of the inhibitor to the enzyme, thereby impeding viral replication .

Other Biological Activities

In addition to antiviral properties, this compound has been evaluated for other biological activities:

  • Antibacterial Activity : The compound has shown promising antibacterial effects against various strains.
  • Enzyme Inhibition : It inhibits acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurological disorders and gastrointestinal issues .

Study on Antiviral Efficacy

In a recent study investigating the antiviral efficacy of various NNRTIs, this compound was compared with other compounds. The results indicated that this compound had one of the lowest EC₅₀ values among tested NNRTIs, reinforcing its potential as a lead candidate for further development .

Safety and Toxicity Profile

Toxicity assessments revealed that while the compound exhibits low cytotoxicity (CC₅₀ > 6138 nM), further studies are needed to fully understand its safety profile in vivo. Single-dose toxicity tests in animal models showed no mortality but indicated weight loss at higher doses .

Biological Activity Summary

Activity TypeMeasurementValue
Antiviral (WT HIV-1)EC₅₀5.6 nM
Antiviral (E138K)EC₅₀34.2 nM
Antiviral (K103N)EC₅₀0.43 μM
AntibacterialZone of InhibitionVaries by strain
AChE InhibitionIC₅₀Varies

Safety Profile

ParameterResult
CC₅₀>6138 nM
Single-Dose ToxicityNo mortality observed
Weight ChangeDecrease noted at high doses

Q & A

Q. What are the standard synthetic protocols for this compound, and how are key intermediates monitored?

  • Methodological Answer : The compound is synthesized via multi-step routes, typically involving:

Sulfonation : Introduction of the 4-chlorophenylsulfonyl group to a piperidine precursor under controlled pH (e.g., using sodium acetate buffer) to avoid side reactions .

Cyanovinyl coupling : A chemoselective Wittig or Heck reaction to attach the 2-cyanovinyl group, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Carboxamide formation : Amidation of the piperidine-4-carboxylic acid intermediate using activating agents like HATU or EDCI in DMF .
Reaction progress is tracked via HPLC (C18 column, methanol/buffer mobile phase, UV detection at 254 nm) to ensure >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:
  • 1H/13C NMR : Key peaks include the piperidine ring protons (δ 1.5–3.5 ppm), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and cyanovinyl protons (δ 6.5–7.0 ppm, coupling constant J = 12–16 Hz for E-isomer) .
  • High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 408.0654 (C17H17ClN3O3S+) .
  • IR spectroscopy : Stretching vibrations for sulfonyl (1350–1160 cm⁻¹) and cyano (2240 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different studies?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Mitigation strategies include:
  • Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–8) under controlled temperature (25–37°C) .
  • Thermal analysis : Use DSC to identify polymorphs (melting points vary by 5–10°C between forms) .
  • PXRD : Compare diffraction patterns with reference standards to confirm crystalline phase .

Q. What strategies optimize yield in large-scale synthesis while minimizing by-products?

  • Methodological Answer :
  • Catalyst optimization : Replace traditional Pd catalysts with ligand-free Pd nanoparticles to reduce cyanovinyl coupling by-products (<2%) .
  • Flow chemistry : Continuous-flow reactors improve sulfonation efficiency (yield increases from 65% to 85%) by maintaining precise temperature/pH control .
  • In-line analytics : Implement real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 4-chlorophenylsulfonyl group?

  • Methodological Answer :
  • Analog synthesis : Replace the 4-chlorophenyl group with 4-fluoro, 4-methyl, or 4-nitrophenyl variants to assess electronic effects .
  • Enzyme inhibition assays : Test analogs against serine hydrolases (e.g., FAAH, MAGL) due to sulfonamide’s known affinity for catalytic triads .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2), focusing on sulfonyl-arginine hydrogen bonds .

Q. What methodologies are recommended for investigating metabolic stability in preclinical models?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t1/2) <30 min indicates rapid Phase I oxidation .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-specific interactions .
  • In vivo PK studies : Administer IV/PO doses to rodents, collect plasma samples, and calculate bioavailability using non-compartmental analysis (WinNonlin) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency (IC50 variability)?

  • Methodological Answer : Variability stems from assay conditions. Standardize protocols by:
  • Buffer consistency : Use 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA to stabilize enzyme activity .
  • Pre-incubation time : Extend to 30 min to ensure equilibrium binding .
  • Positive controls : Include known inhibitors (e.g., ibuprofen for COX) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Reactant of Route 2
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.